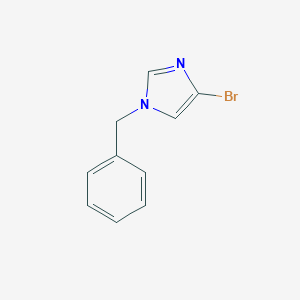

1-benzyl-4-bromo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUHBKZBAORFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438608 | |

| Record name | 1-benzyl-4-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106848-38-8 | |

| Record name | 1-benzyl-4-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 4 Bromo 1h Imidazole

Strategies for N-Alkylation of 4-Bromo-1H-imidazole

A primary route to 1-benzyl-4-bromo-1H-imidazole involves the N-alkylation of 4-bromo-1H-imidazole. This approach requires careful selection of reagents and conditions to ensure the desired N1-benzylation over potential side reactions.

Direct N-Benzylation of 4-Bromo-1H-imidazole with Benzyl (B1604629) Bromide.tandfonline.comchemsrc.com

The most direct method for synthesizing this compound is the reaction of 4-bromo-1H-imidazole with benzyl bromide. tandfonline.comchemsrc.com This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the imidazole (B134444) ring attacks the benzylic carbon of benzyl bromide.

The efficiency and regioselectivity of the N-benzylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

A commonly employed and effective set of conditions involves the use of acetone (B3395972) as the solvent and potassium carbonate (K2CO3) as the base. tandfonline.comresearchgate.net In a typical procedure, 4-bromo-1H-imidazole is dissolved in acetone, to which benzyl bromide and potassium carbonate are added. tandfonline.com The reaction mixture is then stirred at room temperature for an extended period, often around 22 hours, to ensure complete conversion. tandfonline.com The potassium carbonate acts as a base to deprotonate the imidazole, increasing its nucleophilicity and facilitating the attack on the benzyl bromide. Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under these conditions.

The optimization of these parameters is crucial for maximizing the yield and purity of the desired this compound. For instance, the reaction time can be monitored to determine the point of maximum conversion while minimizing the formation of byproducts. The choice of a relatively mild base like K2CO3 helps to avoid potential side reactions that might occur with stronger bases.

Table 1: Optimized Reaction Conditions for N-Benzylation of 4-Bromo-1H-imidazole

| Parameter | Condition | Rationale |

| Solvent | Acetone | Good solubility for reactants, relatively inert. tandfonline.com |

| Base | Potassium Carbonate (K2CO3) | Mild base, deprotonates imidazole to enhance nucleophilicity. tandfonline.comresearchgate.net |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. tandfonline.com |

| Time | ~22 hours | Allows for complete conversion of the starting material. tandfonline.com |

Alternative N-Alkylation Approaches Utilizing Benzylating Agents.

While benzyl bromide is a common and effective benzylating agent, alternative reagents can also be employed for the N-alkylation of 4-bromo-1H-imidazole. The choice of the alkylating agent can be influenced by factors such as reactivity, availability, and the desired reaction conditions. For instance, benzyl chloride can also be used as a benzylating agent. chemsrc.com

In some cases, particularly when dealing with more complex imidazole derivatives, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial. cbijournal.com Phase-transfer catalysis can enhance the reaction rate by facilitating the transfer of the imidazole anion from the solid or aqueous phase to the organic phase where the benzylating agent is located.

Bromination Strategies for 1-Benzyl-1H-imidazole Precursors

An alternative synthetic strategy involves the bromination of a pre-formed 1-benzyl-1H-imidazole. This approach requires careful control of the brominating agent and reaction conditions to achieve the desired regioselectivity, specifically targeting the C4 position of the imidazole ring.

Regioselective Bromination Techniques for Imidazole Rings.nih.gov

The imidazole ring has multiple carbon positions that can undergo electrophilic substitution, such as bromination. The reactivity of these positions (C2, C4, and C5) can be influenced by the substituent on the N1 nitrogen. nih.gov Achieving regioselective bromination is therefore a key challenge. Generally, the C5 position of an imidazole ring is highly reactive towards electrophilic substitution, while the C4 position is less reactive. nih.gov

To achieve bromination at the C4 position, specific brominating agents and conditions must be employed.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions. wikipedia.orgmychemblog.com It is a convenient and safer alternative to liquid bromine. slideshare.net For the bromination of aromatic and heteroaromatic compounds, the reaction mechanism can be either radical-based or electrophilic.

In the context of brominating 1-benzyl-1H-imidazole, NBS in a non-polar solvent like carbon tetrachloride (CCl4) is a common choice. wikipedia.org The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and may be promoted by heat or light. mychemblog.com This method, known as the Wohl-Ziegler reaction, typically favors bromination at benzylic positions. mychemblog.com However, by carefully controlling the reaction conditions and in the absence of a strong radical initiator, NBS can also act as an electrophilic brominating agent for aromatic systems. nsf.gov

The regioselectivity of the bromination of 1-benzyl-1H-imidazole with NBS would depend on the specific reaction conditions. To favor bromination at the C4 position, it is crucial to avoid conditions that would promote benzylic bromination on the benzyl group. Therefore, the reaction is typically carried out in the dark and without the addition of a radical initiator.

Multi-Component Reactions (MCRs) for Imidazole Synthesis with Benzyl Moieties

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net The convergence and operational simplicity of MCRs make them highly attractive for constructing the imidazole scaffold.

Exploration of Debus-Radziszewski and Van Leusen Approaches for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis is a classic and versatile MCR that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine to form the imidazole ring. wikipedia.orgrasayanjournal.co.inijrpr.com A modification of this reaction, utilizing a primary amine like benzylamine (B48309), can directly yield N-substituted imidazoles. wikipedia.org This approach is foundational for creating 1-benzyl substituted imidazoles. The general mechanism involves the initial formation of a diimine from the dicarbonyl compound and ammonia/amine, which then condenses with the aldehyde. wikipedia.org The reaction is widely used commercially for producing various imidazoles. wikipedia.orgnih.gov

The Van Leusen imidazole synthesis provides another powerful route to imidazoles, particularly 1,4,5-trisubstituted derivatives. nih.gov This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a three-component reaction. nih.govorganic-chemistry.org For the synthesis of a 1-benzyl substituted imidazole, benzylamine would be a key starting material. The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to the imine double bond, followed by elimination of p-toluenesulfinic acid to afford the imidazole ring. nih.gov

| Reaction Name | Key Reactants | Product Type | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles | One-pot, multi-component, versatile for various substitutions. wikipedia.orgrasayanjournal.co.in |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | Utilizes TosMIC, can be a two-step or one-pot three-component reaction. nih.govorganic-chemistry.org |

This table provides a comparative overview of the Debus-Radziszewski and Van Leusen reactions for imidazole synthesis.

Microwave-Assisted Synthesis of Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free conditions. nih.govclockss.orgscielo.org.mx The application of microwave irradiation to the synthesis of imidazole derivatives, including those with benzyl groups, has been shown to be highly effective. rasayanjournal.co.intandfonline.comdergipark.org.tr

For instance, a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be efficiently achieved under microwave irradiation without a catalyst, using a neutral ionic liquid as the reaction medium. nih.govacs.org This method has been successful with a broad range of aldehydes and primary amines, including aliphatic amines, which is relevant for incorporating the benzyl moiety. nih.gov The use of microwave heating can dramatically reduce reaction times compared to conventional heating methods. scielo.org.mx For example, a solvent-free synthesis of 2,4,5-trisubstituted-1H-imidazoles from benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) was achieved in excellent yields upon exposure to microwave irradiation.

A specific example of a microwave-assisted synthesis involves the reaction of 2-bromo-1-(substituted phenyl)ethanone with amides like urea (B33335) or thiourea (B124793) in ethanol (B145695) with a phase transfer catalyst, yielding imidazoles in very good yields with short reaction times. rasayanjournal.co.in Another protocol describes the synthesis of 2-substituted-1H-benzo[d]imidazoles from nitriles and o-phenylenediamines under microwave irradiation in the presence of polyphosphoric acid, offering high yields and short reaction times. clockss.org

| Starting Materials | Conditions | Product | Advantages |

| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Microwave, Solvent-free | Tetrasubstituted Imidazole | Rapid, high yield, environmentally friendly. |

| 2-Bromo-1-phenylethanone, Amide/Thiourea | Microwave, Ethanol, Phase Transfer Catalyst | 4-Phenyl-1H-imidazol-2-one/thione | Short reaction time, clean reaction, easy workup. rasayanjournal.co.in |

| o-Phenylenediamine, Nitrile | Microwave, Polyphosphoric Acid | 2-Substituted-1H-benzo[d]imidazole | High yield, short reaction time, simple workup. clockss.org |

This table summarizes various microwave-assisted methods for the synthesis of imidazole derivatives.

Catalyst-Free and Green Chemistry Approaches in Imidazole Synthesis

In line with the principles of green chemistry, the development of catalyst-free and environmentally benign synthetic methods is of paramount importance. Several catalyst-free approaches for the synthesis of imidazoles have been reported, often utilizing alternative energy sources like microwave irradiation or employing neutral ionic liquids as the reaction medium. nih.govacs.org

One notable catalyst-free method involves a one-pot, four-component synthesis of 1,2,4,5-substituted imidazoles under conventional heating or microwave irradiation in a neutral ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br). nih.govacs.org This approach avoids the use of potentially toxic catalysts and simplifies the workup procedure. acs.org Another example is the catalyst-free N-allylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene, which proceeds without any additives. beilstein-journals.org

Furthermore, the use of eutectic salts as ionic liquid catalysts under solvent-free conditions represents a green and efficient method for the synthesis of tri- and tetrasubstituted imidazoles. researchgate.net These methods often offer advantages such as good yields, reduction of waste, and operational simplicity. researchgate.net The development of such catalyst-free and green methodologies is crucial for the sustainable production of valuable chemical compounds like this compound.

Reactivity and Derivatization of 1 Benzyl 4 Bromo 1h Imidazole

Cross-Coupling Reactions

The bromine atom on the imidazole (B134444) ring of 1-benzyl-4-bromo-1H-imidazole serves as a valuable handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex and functionally diverse imidazole derivatives.

Suzuki-Miyaura Coupling for Arylation at the C4 Position

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organohalides and organoboron compounds. organic-chemistry.orgrsc.orgdiva-portal.orguwindsor.ca In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the C4 position of the imidazole ring.

The successful execution of the Suzuki-Miyaura coupling reaction relies on an appropriate catalytic system, which typically consists of a palladium catalyst, a ligand, and a base. For the coupling of bromo-substituted imidazoles, including this compound, a common and effective catalytic system involves the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the palladium source. nih.gov This catalyst is often favored for its efficiency in a wide range of cross-coupling reactions. acs.org

The reaction is typically carried out in the presence of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), which is essential for the activation of the boronic acid. rsc.orgresearchgate.net The choice of solvent is also crucial, with solvent systems like a mixture of dioxane and water being commonly employed. rsc.orgrsc.org The reaction is generally performed at elevated temperatures, often around 80-100 °C, to ensure a reasonable reaction rate and yield. rsc.orgnih.gov

Table 1: Typical Catalytic System and Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyzes the cross-coupling reaction |

| Ligand | dppf (part of the catalyst complex) | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water mixture | Provides a suitable medium for the reaction |

| Temperature | 80-100 °C | Increases reaction rate |

The Suzuki-Miyaura coupling of this compound is compatible with a diverse range of aryl and heteroaryl boronic acids, allowing for the synthesis of a wide array of 4-substituted imidazole derivatives. nih.gov Both electron-rich and electron-deficient arylboronic acids can be successfully coupled, although the reaction conditions may require optimization for specific substrates. nih.gov For instance, boronic acids containing functional groups such as methoxy, fluoro, nitrile, and nitro groups have been shown to be tolerated in similar Suzuki-Miyaura reactions. rsc.org

However, there are some limitations to consider. The stability of the boronic acid itself can be a factor, as some heteroarylboronic acids are prone to protodeboronation (loss of the boronic acid group). nih.gov Additionally, sterically hindered boronic acids may exhibit lower reactivity, potentially requiring more forcing reaction conditions or specialized catalyst systems. rsc.org While a broad range of boronic acids are compatible, the use of certain protected imidazoles has shown that some protecting groups like Boc or benzyl (B1604629) can lead to decomposition or cleavage under the reaction conditions. acs.orgmit.edu

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura coupling, the bromine atom at the C4 position of this compound can also participate in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.nettubitak.gov.trdiva-portal.org In the case of this compound, this reaction would allow for the introduction of a vinyl group at the C4 position. The reaction is typically catalyzed by a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a base. tubitak.gov.trsci-hub.se

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. unipi.itresearchgate.netderpharmachemica.comnih.gov This reaction would enable the introduction of an alkynyl group at the C4 position of the imidazole ring. The catalytic system for the Sonogashira reaction typically consists of a palladium catalyst, often in combination with a copper(I) co-catalyst, and a base such as an amine. unipi.itresearchgate.netderpharmachemica.com

Copper-Catalyzed Coupling Reactions

In addition to palladium-catalyzed reactions, copper-catalyzed coupling reactions have emerged as a valuable tool in organic synthesis. acs.orgbohrium.comorganic-chemistry.orgnih.gov These reactions can be used to form carbon-heteroatom bonds, such as C-N and C-S bonds. While specific examples for this compound are less documented in this context, the bromine atom could potentially undergo copper-catalyzed coupling with various nucleophiles, including amines and thiols, to introduce new functional groups at the C4 position. researchgate.net

Nucleophilic Substitution Reactions

The bromine atom at the C4 position of this compound is a leaving group, making the compound susceptible to nucleophilic substitution reactions. ambeed.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new bond.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. For example, reaction with an amine would result in the formation of a 4-amino-1-benzyl-1H-imidazole derivative. The reactivity of the substrate and the nucleophile, as well as the reaction conditions (solvent, temperature, and presence of a base), will influence the outcome of the substitution reaction. clockss.org

Displacement of Bromine by Various Nucleophiles

The bromine atom at the C4 position of this compound is susceptible to displacement by a range of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-rich nature of the imidazole ring and the carbon-bromine bond's ability to participate in cross-coupling reactions facilitate these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are particularly effective for creating new carbon-carbon and carbon-nitrogen bonds at the C4 position. For instance, the Suzuki-Miyaura reaction allows for the coupling of arylboronic acids with the bromoimidazole, leading to the formation of 4-arylimidazoles. researchgate.netclockss.org Similarly, the Buchwald-Hartwig amination enables the formation of 4-aminoimidazole (B130580) derivatives by coupling with various amines. nih.govresearchgate.net These reactions are often carried out in the presence of a palladium catalyst and a suitable base. nih.govrsc.org

The reactivity of the C-Br bond allows for substitution by a wide array of nucleophiles, including those based on oxygen, nitrogen, and carbon. gla.ac.uk This versatility makes this compound a valuable building block for generating libraries of compounds for pharmaceutical screening. vulcanchem.com

Below is a table summarizing representative nucleophilic displacement reactions:

| Nucleophile/Reagent | Coupling Type | Product Type | Reference |

| Arylboronic Acids | Suzuki-Miyaura | 4-Aryl-1-benzyl-1H-imidazoles | researchgate.netclockss.org |

| Amines | Buchwald-Hartwig | 4-Amino-1-benzyl-1H-imidazoles | nih.govresearchgate.net |

| Alkoxides/Phenoxides | Nucleophilic Substitution | 4-Alkoxy/Aryloxy-1-benzyl-1H-imidazoles | gla.ac.uk |

| Thiolates | Nucleophilic Substitution | 4-Thioether-1-benzyl-1H-imidazoles | gla.ac.uk |

| Cyanide | Nucleophilic Substitution | 1-Benzyl-1H-imidazole-4-carbonitrile | psu.edu |

Functionalization at Other Ring Positions

Beyond the displacement of the C4-bromine, the imidazole ring of this compound can be further functionalized at the C2 and C5 positions.

The introduction of additional bromine atoms onto the imidazole ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the brominating agent. For instance, treatment with N-bromosuccinimide (NBS) or liquid bromine can lead to the formation of dibromo or even tribromo derivatives. acs.org In some cases, the synthesis of polybrominated imidazoles may involve a multi-step process that includes protection of the imidazole nitrogen, followed by sequential halogenation steps. researchgate.net The synthesis of 4,5-dibromo-2-nitroimidazole has been noted to be challenging due to side reactions and difficulties in achieving selective debromination. google.com

The introduction of other functional groups at the C2 or C5 positions often involves initial metalation, typically with an organolithium reagent like n-butyllithium, to generate a reactive intermediate. This lithiated species can then be quenched with various electrophiles to introduce the desired functionality.

Methylation: Introduction of a methyl group can be achieved by reacting the lithiated imidazole with a methylating agent such as methyl iodide.

Nitration: The introduction of a nitro group can significantly alter the electronic properties of the imidazole ring, making it more susceptible to nucleophilic attack. vulcanchem.com Nitration is typically achieved using a mixture of nitric and sulfuric acids. The position of nitration (C2 or C5) can be influenced by the existing substituents and reaction conditions.

Carboxylation: A carboxylate group can be introduced by treating the lithiated intermediate with carbon dioxide. This leads to the formation of a carboxylic acid derivative, which can serve as a handle for further modifications. lookchem.com For example, 1-benzyl-1H-imidazole-4-carbonitrile can be synthesized from the corresponding bromo-precursor. lookchem.com

Ring-Opening and Rearrangement Reactions

Under specific conditions, the imidazole ring of this compound can undergo ring-opening or rearrangement reactions, although these are less common than substitution and functionalization reactions.

Thermally induced rearrangements of 1-substituted imidazoles have been reported to yield 2-substituted isomers at high temperatures (530-600°C). publish.csiro.au These reactions are thought to proceed through an uncatalyzed, intramolecular pathway. publish.csiro.au Photochemical rearrangements of substituted imidazoles have also been studied, with mechanisms involving conical intersections or internal cyclization-isomerization pathways being proposed. nih.gov

Pummerer-like rearrangement induced cascade reactions have been developed for the synthesis of highly functionalized imidazoles, demonstrating the potential for complex transformations of the imidazole core. organic-chemistry.orgacs.org Ring-opening reactions of the imidazole ring itself are less documented for this specific compound but can occur under harsh conditions or through specific reaction pathways designed to cleave the heterocyclic ring. rsc.org

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, including their chemical environment and connectivity.

The protons on the imidazole (B134444) ring (H-2 and H-5) are expected to appear as singlets in the aromatic region of the spectrum. For comparison, in the parent imidazole molecule, these protons resonate at approximately 7.73 ppm (H-2) and 7.13 ppm (H-4, H-5). The presence of the benzyl (B1604629) and bromo substituents would shift these values. The H-2 proton, being adjacent to two nitrogen atoms, would likely be the most downfield of the imidazole protons. The H-5 proton signal would also be influenced by the adjacent bromine atom.

The benzyl group protons would present as a characteristic set of signals. The five protons on the phenyl ring would typically appear as a multiplet in the range of 7.20-7.40 ppm. The two protons of the methylene (B1212753) group (-CH₂-), which bridges the phenyl and imidazole rings, would give rise to a sharp singlet around 5.1-5.3 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Imidazole H-2 | ~7.6 - 7.8 | Singlet (s) | N/A |

| Imidazole H-5 | ~7.0 - 7.2 | Singlet (s) | N/A |

| Benzyl -CH₂- | ~5.1 - 5.3 | Singlet (s) | N/A |

| Benzyl Ar-H | ~7.2 - 7.4 | Multiplet (m) | N/A |

Note: This table is predictive and based on the analysis of structurally related compounds.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 1-benzyl-4-bromo-1H-imidazole would produce a distinct signal in the spectrum.

Based on data from related benzyl-imidazole structures, the carbon atoms of the imidazole ring are expected to resonate at specific chemical shifts. The C-2 carbon, positioned between two nitrogen atoms, typically appears around 137-139 ppm. The C-4 carbon, bonded to the bromine atom, would be found further upfield, estimated to be in the 115-120 ppm range due to the halogen's electronic effects. The C-5 carbon would likely resonate around 120-125 ppm.

The benzyl group carbons also have characteristic chemical shifts. The methylene carbon (-CH₂) signal is anticipated around 50-52 ppm. The carbons of the phenyl ring would produce several signals between 126 and 137 ppm, with the ipso-carbon (the one attached to the methylene group) appearing near the downfield end of this range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~137 - 139 |

| Imidazole C-4 | ~115 - 120 |

| Imidazole C-5 | ~120 - 125 |

| Benzyl -CH₂- | ~50 - 52 |

| Benzyl C-ipso | ~135 - 137 |

| Benzyl C-ortho | ~127 - 129 |

| Benzyl C-meta | ~128 - 130 |

| Benzyl C-para | ~126 - 128 |

Note: This table is predictive and based on the analysis of structurally related compounds.

For unambiguous assignment of proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. nih.gov Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.gov

COSY spectra would reveal correlations between protons that are coupled to each other, primarily confirming the connectivity within the benzyl ring's aromatic system.

HSQC provides direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals.

While the application of these specific techniques to this compound has not been explicitly detailed in available literature, their use is standard practice for the structural confirmation of novel heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations from both the imidazole and phenyl rings are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic rings would produce a series of sharp peaks in the 1450-1610 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring typically occur in the 1250-1350 cm⁻¹ range. The presence of the C-Br bond would be indicated by a strong absorption in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3150 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1450 - 1610 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: This table presents expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₉BrN₂), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be expected at m/z values corresponding to [C₁₀H₉⁷⁹BrN₂]⁺ and [C₁₀H₉⁸¹BrN₂]⁺ (approximately 236 and 238 amu).

The fragmentation pattern would likely involve the cleavage of the bond between the benzyl group and the imidazole ring, which is often a favored fragmentation pathway. This would result in the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is typically a very prominent peak in the mass spectra of benzyl-containing compounds. Another possible fragmentation would be the loss of a bromine radical, leading to an ion at m/z 157. Further fragmentation of the imidazole ring could also occur.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 236/238 | Molecular Ion (Isotope Doublet) |

| [M-Br]⁺ | 157 | Loss of Bromine radical |

| [C₇H₇]⁺ | 91 | Benzyl cation (Tropylium ion) |

Note: This table is predictive and based on common fragmentation patterns for this class of compounds.

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. However, analysis of related structures, such as other benzyl-substituted imidazoles, reveals common structural features. scispace.com A crystal structure analysis of this compound would confirm the planarity of the imidazole ring and determine the torsion angle between the imidazole and the benzyl rings, providing insight into the molecule's preferred solid-state conformation. Such data would be invaluable for computational studies and for understanding intermolecular interactions like π–π stacking that might occur in the crystal lattice.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the properties of imidazole (B134444) derivatives. researchgate.net Calculations are often performed using the B3LYP functional with various basis sets, such as 6-31G(d,p) and 6-311+G(2d,p), to achieve a balance between computational cost and accuracy. dergipark.org.tr

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of imidazole derivatives is a fundamental step in computational analysis. These calculations aim to find the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net For substituted imidazoles, the planarity of the imidazole ring and the orientation of the substituents are of particular interest. niscpr.res.in While many imidazole derivatives are largely planar, bulky substituents can cause deviations from this planarity due to steric effects. niscpr.res.in

The electronic structure of 1-benzyl-4-bromo-1H-imidazole is characterized by the interplay between the imidazole ring, the benzyl (B1604629) group, and the bromine atom. The imidazole ring itself is an electron-rich heterocyclic system. researchgate.net The benzyl and bromo substituents significantly influence the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability; a smaller gap suggests that the molecule is more easily excited. niscpr.res.inajchem-a.com

In substituted imidazoles, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com For instance, in related imidazole systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. The specific energies of these orbitals and their gap are influenced by the nature and position of substituents on the imidazole core. niscpr.res.in

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. ajchem-a.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. ajchem-a.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. niscpr.res.inajchem-a.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. nih.gov Conversely, the hydrogen atoms attached to the ring and other electron-deficient areas exhibit positive potential. researchgate.net The presence of the bromine atom and the benzyl group in this compound would significantly modulate the MEP, influencing its intermolecular interactions. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. dergipark.org.tr

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These predicted spectra can aid in the assignment of experimental signals. For example, in related benzyl-substituted imidazoles, the benzylic protons typically appear as a characteristic singlet in the 1H NMR spectrum. acs.orgnih.gov

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental IR spectrum. researchgate.net This allows for the identification of characteristic functional groups and the confirmation of the molecular structure. For instance, the C=N and C=C stretching vibrations of the imidazole ring, as well as the aromatic C-H stretching of the benzyl group, would be expected to have predictable frequencies.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided context, MD simulations are a common computational technique used to study the dynamic behavior of molecules, including imidazole derivatives. researchgate.net These simulations can model how the molecule interacts with its environment, such as a solvent or a biological target, over time. This can provide insights into conformational changes and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ajrconline.org For imidazole derivatives, QSAR models have been developed to predict various activities, such as analgesic and anti-inflammatory effects. researchgate.net These models often use molecular descriptors related to surface area, volume, dipole moment, and solubility to build a mathematical relationship with the observed biological response. researchgate.net Although no specific QSAR studies for this compound were found, this methodology is applicable to this class of compounds to guide the design of new derivatives with potentially enhanced activities. ajrconline.orgresearchgate.net

In Silico Docking Studies for Biological Activity Prediction

In silico molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule to the active site of a target protein. While direct and extensive docking studies specifically on this compound are not widely documented in primary literature, its role as a key intermediate and structural scaffold is crucial. Researchers utilize this compound as a starting point for the synthesis of more complex derivatives, whose biological activities are then rationalized and predicted using molecular docking. These computational studies are instrumental in understanding structure-activity relationships and guiding the development of potent and selective inhibitors for various therapeutic targets.

Detailed research findings from studies on derivatives of this compound highlight its importance as a foundational moiety for drug design. For instance, it has been used as a precursor in the synthesis of novel 2,4-diarylimidazoles, which were subsequently evaluated as potential anticancer agents. researchgate.netnih.gov In one such study, this compound was a key reactant for creating a library of compounds targeting the molecular chaperone Heat Shock Protein 90 (HSP90). researchgate.net HSP90 is a significant target in cancer therapy because of its essential role in the stability and function of numerous proteins that promote oncogenesis. researchgate.net

A molecular docking study revealed that these derivatives could successfully bind to the geldanamycin (B1684428) binding site at the N-terminus of the HSP90α protein. researchgate.net Specifically, derivatives like 1-benzyl-2,4-bis(4-chlorophenyl)-1H-imidazole (16l), synthesized from the bromo-intermediate, were investigated. researchgate.netnih.gov The computational analysis provided insight into the binding modes and interactions responsible for the observed biological activity, demonstrating the utility of the 1-benzyl-imidazole scaffold in designing HSP90 inhibitors. researchgate.net

Table 1: In Silico Docking of 1-Benzyl-Imidazole Derivatives Against HSP90α This table is interactive. You can sort and filter the data.

| Derivative Class | Precursor | Target Protein | Predicted Binding Site | Key Finding | Citation |

|---|---|---|---|---|---|

| 2,4-Diarylimidazoles (e.g., 16l) | This compound | HSP90α | N-terminal geldanamycin binding site | The docking study confirmed that the derivatives successfully bind to the active site, rationalizing their potential as HSP90 inhibitors. | researchgate.net |

The versatility of the 1-benzyl-imidazole scaffold is further demonstrated in the design of inhibitors for other enzymes. In a separate line of research, a new series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazoles were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. brieflands.com Docking studies were performed to predict the interaction of these compounds with the COX-2 active site. brieflands.com The results showed that the methylsulfonyl group of the most potent inhibitor was oriented in the same direction as the sulfonamide group of Celecoxib, a known selective COX-2 inhibitor, allowing it to form a critical hydrogen bond with the amino acid residue Arg513. brieflands.com

Table 2: In Silico Docking of 1-Benzyl-Imidazole Derivatives Against COX-2 This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein | Key Interaction Residue | Predicted Interaction | Key Finding | Citation |

|---|---|---|---|---|---|

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazoles | Cyclooxygenase-2 (COX-2) | Arginine 513 (Arg513) | Hydrogen Bonding | The methylsulfonyl group mimics the interaction of known selective inhibitors, explaining the compound's potency. | brieflands.com |

Furthermore, the 1-benzyl-imidazole core structure has been incorporated into more complex hybrid molecules to target other pathways involved in cancer. Novel hybrid molecules containing a 4-nitroimidazole-piperazinyl moiety linked to a 1,2,3-triazole were synthesized from a 1-benzyl-2-methyl-4-nitro-1H-imidazole scaffold. bohrium.comnih.gov Molecular docking investigations were performed on the most active compounds of this series, targeting the human estrogen receptor alpha (hER). bohrium.comnih.gov The docking results for one potent derivative indicated that its triazole ring forms a hydrogen bond with the amino acid Asp58, a key interaction for binding affinity. bohrium.comnih.gov In a similar vein, other imidazole-based 1,2,3-triazole derivatives have been computationally screened against the epidermal growth factor receptor (EGFR), another crucial target in cancer treatment. bohrium.com These studies consistently show that computational docking of imidazole derivatives provides valuable predictions of their potential as targeted therapeutic agents. bohrium.comresearchgate.net

The Role of this compound and Its Analogs in Medicinal Chemistry

The imidazole ring is a fundamental five-membered heterocyclic scaffold containing two nitrogen atoms. nano-ntp.comajrconline.org This structure is a crucial component in numerous biologically active molecules, including the amino acid histidine and various FDA-approved drugs. ijnrd.orgrjptonline.org The unique electronic properties and ability to form hydrogen bonds allow imidazole derivatives to interact with a wide array of biological targets, making them a fertile source for the development of new therapeutic agents. ajrconline.orgjchemrev.com Researchers have extensively modified the imidazole core to enhance bioactivity, leading to compounds with diverse pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajrconline.orgjchemrev.comnih.gov Among the vast number of synthetic intermediates, this compound serves as a key building block in the creation of targeted therapies, particularly in anticancer research.

Applications in Medicinal Chemistry Research

Enzyme Inhibition Studies

Derivatives of the 1-benzyl-imidazole core have been investigated for their ability to inhibit several key enzymes implicated in human diseases.

Acetylcholinesterase (AChE) The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. While some imidazole-hydrazone derivatives have been found to be weak inhibitors of AChE, with IC50 values greater than 200 μM, certain benzimidazole (B57391) derivatives have demonstrated moderate inhibitory activity. biointerfaceresearch.com This suggests that while the imidazole core is a starting point, further structural modifications are necessary to achieve significant potency.

Heme Oxygenase-1 (HO-1) Heme oxygenase-1 is an enzyme that is overexpressed in many types of cancer, contributing to tumor progression and resistance to chemotherapy. Consequently, inhibiting HO-1 is a promising strategy for cancer therapy. Research into imidazole-based compounds has yielded potent HO-1 inhibitors. For instance, a derivative featuring a brominated phenyl ring linked by a phenylethanolic chain to an imidazole moiety is one of the most potent HO-1 inhibitors identified, with a half-maximal inhibitory concentration (IC50) of 0.4 µM. nih.gov Another related compound, 1-[4-(4-bromophenyl)butyl]-1H-imidazole, also shows significant HO-1 inhibition with an IC50 of 250 nM. However, not all modifications are beneficial; the addition of a 4-bromobenzyloxy group to a different inhibitor scaffold resulted in a 9-fold decrease in potency compared to its unsubstituted counterpart. acs.org

Aldosterone (B195564) Synthase (CYP11B2) Aldosterone synthase is a crucial enzyme in the biosynthesis of aldosterone, a hormone that can contribute to cardiovascular diseases like hypertension and heart failure when present in excess. Selective inhibitors of this enzyme are therefore of great therapeutic interest. A number of potent inhibitors have been developed based on the 1-benzyl-1H-imidazole structure. idrblab.netnih.gov Research has shown that specific substitutions on this scaffold can lead to highly potent and selective inhibitors. For example, derivatives such as 1-(4-Cyanobenzyl)-5-bromo-1H-imidazole and 3-[1-(4-Bromobenzyl)-1H-imidazol-5-yl]-1-propanol are effective inhibitors of aldosterone synthase. idrblab.net

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Derivative Name | Target Enzyme | IC50 Value |

| 1-(4-Cyanobenzyl)-5-bromo-1H-imidazole | Aldosterone Synthase | 73 nM idrblab.net |

| 3-[1-(4-Bromobenzyl)-1H-imidazol-5-yl]-1-propanol | Aldosterone Synthase | 18 nM idrblab.net |

| 1-[4-(4-bromophenyl)butyl]-1H-imidazole | Heme Oxygenase-1 | 250 nM |

| Phenylethanolic azole-based inhibitor with a bromine atom | Heme Oxygenase-1 | 0.4 µM nih.gov |

Ligands for Imidazoline (B1206853) Receptors

Imidazoline receptors are involved in the regulation of blood pressure and other physiological processes. Ligands for these receptors are typically imidazolines, which are the reduced (dihydro) form of imidazoles. While aromatic imidazoles like this compound are not the primary ligands, they can serve as precursors to active imidazoline compounds. Research in this area has identified various compounds that bind to these receptors, including bromo-substituted β-carbolines, which have shown high affinity for I2 imidazoline receptors with inhibitor constant (Ki) values below 20 nM. researchgate.net The development of ligands from the this compound scaffold would likely involve the chemical reduction of the imidazole ring to its corresponding imidazoline form.

Applications in Materials Science Research

Organic Electronics and Optoelectronic Applications

Imidazole (B134444) derivatives are increasingly recognized for their utility in the development of functional materials for electronic and optoelectronic devices. rsc.org Their adaptable structure allows for the fine-tuning of electronic and optical properties, making them suitable for a variety of applications. biointerfaceresearch.com

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent in an aggregated or solid state. Materials with AIE characteristics have significant potential in biomedical imaging and optoelectronic devices. sioc-journal.cndntb.gov.ua

Research into imidazole derivatives has shown that specific structural modifications can lead to AIE properties. For instance, a bromine-substituted phenanthroimidazole derivative has been reported to be an AIE-active emitter, with its luminescence in the aggregated state attributed to weak intermolecular interactions like C-H⋯Br bonds. rsc.org Similarly, certain triphenylimidazole derivatives exhibit excellent AIE properties, where the restriction of intramolecular rotation within molecular aggregates is key to the emission enhancement. sioc-journal.cn The steric hindrance provided by substituents on the imidazole ring can prevent intermolecular π-π stacking, which often quenches fluorescence, thus promoting AIE. sioc-journal.cn

While these findings highlight the potential of the bromo-substituted imidazole scaffold for creating AIE-active materials, specific studies focusing on the aggregation-induced emission properties of 1-benzyl-4-bromo-1H-imidazole are not extensively documented in the reviewed literature.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in optical communications, data storage, and frequency conversion. The adaptability of the imidazole ring makes it a promising component in the design of NLO materials. biointerfaceresearch.com

Theoretical and experimental studies on various substituted imidazole derivatives have demonstrated their potential for NLO applications. For example, density functional theory (DFT) calculations on 1-benzyl-2-phenyl-1H-imidazole derivatives have shown that these compounds can possess significant molecular hyperpolarizabilities, a key indicator of NLO activity. biointerfaceresearch.com The introduction of donor-acceptor groups across the imidazole scaffold can enhance intramolecular charge transfer, which is a critical factor for high NLO response. biointerfaceresearch.com Other research on novel pyrimidine-based imidazole derivatives and tetra-substituted imidazoles further supports the potential of this class of compounds in developing NLO materials. rsc.orgacs.org

Although the broader class of benzyl-imidazole derivatives shows promise, specific research detailing the non-linear optical properties of this compound has not been found in the available literature.

Ligands in Transition Metal Catalysis

The nitrogen atoms in the imidazole ring can readily coordinate with transition metals, making imidazole derivatives valuable as ligands in catalysis. otterbein.edu These ligands can influence the activity, selectivity, and stability of metal catalysts in a wide range of organic transformations.

The compound this compound serves as a key reactant and, by extension, a precursor to ligands in certain catalytic processes. A notable application is its use in palladium-catalyzed cyanation reactions. In a documented synthesis, this compound is reacted with a cyanide source in the presence of a palladium catalyst to produce the corresponding nitrile. This transformation is a crucial step in the synthesis of more complex molecules, including pharmaceutical intermediates. mit.edu The bromine atom at the 4-position of the imidazole ring is the reactive site for this cross-coupling reaction.

Table 1: Palladium-Catalyzed Cyanation of this compound

| Reactant | Catalyst System | Product | Application | Reference |

| This compound | Palladium Catalyst & Cyanide Source | 1-benzyl-4-cyano-1H-imidazole | Synthesis of complex organic molecules | mit.edu |

The ability of the imidazole core to act as a ligand for transition metals is a well-established principle that underpins its use in creating effective catalytic systems. nih.gov

Corrosion Inhibitors

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. bohrium.comtulane.edupeacta.orgscispace.comigi-global.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tulane.eduigi-global.com

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the vacant d-orbitals of the metal. tulane.edupeacta.org This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation). The structure of the inhibitor, including the presence of substituent groups, plays a crucial role in its effectiveness. The benzyl (B1604629) group in this compound, for instance, can increase the surface area coverage of the molecule on the metal, thereby enhancing the protective barrier.

While numerous studies have demonstrated the excellent corrosion inhibition performance of various imidazole derivatives, specific experimental data and performance tables for this compound are not detailed in the reviewed scientific literature. However, based on the established principles of corrosion inhibition by this class of compounds, it is a strong candidate for such applications.

Future Research Directions and Emerging Trends

Green Chemistry and Sustainable Synthesis of Imidazole (B134444) Scaffolds

The synthesis of imidazole derivatives is progressively aligning with the principles of green chemistry to minimize environmental impact. Traditional synthesis methods often involve hazardous solvents, high temperatures, and toxic catalysts. researchgate.net Modern approaches focus on developing eco-friendly, efficient, and sustainable protocols.

Key trends in the green synthesis of imidazole scaffolds include:

Novel Catalysts: Researchers are exploring reusable heterogeneous catalysts, such as nanomagnetic catalysts (e.g., Fe3O4 nanoparticles) and nanocomposites (e.g., ZnO/CuI/PPy), which offer easy separation and high catalytic activity. rsc.orgsci-hub.se These catalysts often allow for reactions under solvent-free conditions, significantly reducing waste. rsc.orgsci-hub.se

Green Solvents: Deep eutectic solvents (DESs) and ionic liquids (ILs) are being recognized as viable alternatives to volatile organic solvents. tandfonline.comnih.gov These solvents can sometimes act as both the reaction medium and the catalyst, simplifying the process and allowing for recyclability. tandfonline.comnih.gov For instance, a ternary DES composed of dimethyl urea (B33335), SnCl2, and HCl has been successfully used for the one-pot synthesis of substituted imidazoles with good to excellent yields. nih.gov

Energy-Efficient Methods: The use of microwave irradiation and ultrasound is becoming more common. sci-hub.setandfonline.com These techniques can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. researchgate.nettandfonline.com

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are being developed to synthesize complex imidazole derivatives in a single step from simple starting materials. sci-hub.setandfonline.comnih.gov This approach improves atom economy and process efficiency, aligning well with green chemistry principles. tandfonline.com

These sustainable methods are not only environmentally conscious but also often result in higher yields and purity of the final imidazole products. rsc.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazole core is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications. ajrconline.orgijpsjournal.com While established activities include anticancer, antifungal, and antihistaminic properties, future research is aimed at uncovering new biological targets and expanding into underexplored therapeutic domains. biomedpharmajournal.orgjchemrev.com

Derivatives of the 1-benzyl-imidazole framework are being explored for a multitude of biological activities:

Anticancer: Imidazole derivatives show significant potential in oncology by targeting various molecular pathways. ijpsjournal.com For example, certain 2,4-diarylimidazole derivatives, synthesized from 1-benzyl-4-bromo-1H-imidazole, have been identified as novel inhibitors of the Hsp90 N-terminal, a key molecular chaperone involved in cancer progression. nih.govresearchgate.net Other derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma, breast cancer, and cervical cancer, through mechanisms like DNA fragmentation. biomedpharmajournal.org

Anti-inflammatory: New imidazole compounds are being designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. brieflands.comresearchgate.net Molecular docking studies have helped in designing molecules that can effectively bind to the active site of the COX-2 enzyme. brieflands.comresearchgate.net

Antimicrobial and Antiviral: The imidazole scaffold is a component of many existing antimicrobial drugs. biomedpharmajournal.org Research continues to generate new derivatives with broad-spectrum activity against various bacteria and fungi, as well as potential antiviral applications, including against HIV. biomedpharmajournal.org

Neurodegenerative Diseases: Imidazole-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting amyloid plaque formation or modulating acetylcholinesterase activity. ajrconline.org

Other Therapeutic Areas: The versatility of the imidazole ring allows for its application in a wide range of other therapeutic areas, including as antidiabetic, antidepressant, antitubercular, and antiparasitic agents. ajrconline.orgjchemrev.com

The this compound intermediate is particularly valuable as it provides a reactive site (the bromine atom) for further chemical modification through reactions like Suzuki coupling, allowing for the creation of diverse libraries of compounds for screening against these biological targets. nih.govresearchgate.net

Advanced Computational Modeling for Property Prediction and Drug Design

Computational tools are becoming indispensable in modern drug discovery, enabling the rational design and optimization of drug candidates. For imidazole derivatives, these methods accelerate the development process and provide deep insights into their mechanism of action.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of imidazole derivatives to their biological targets. brieflands.comresearchgate.net For instance, docking studies have been crucial in designing 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives as selective COX-2 inhibitors by predicting their interaction with key amino acid residues like Arg513 in the enzyme's active site. brieflands.com Similarly, docking has been used to study the binding of novel imidazole analogues to the COX-2 receptor to understand their anti-inflammatory and analgesic activities. researchgate.net

Pharmacophore Modeling: This approach helps in identifying the essential structural features (the pharmacophore) required for a molecule to exert a specific biological activity. This is useful for designing new compounds with improved potency and selectivity.

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods are employed to study the electronic structure and reactivity of imidazole compounds. nih.gova2bchem.com These calculations can help in understanding reaction mechanisms, such as the 7-exo-dig cyclizations used to create more complex fused imidazole structures. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with drug development.

Integration of this compound into Complex Supramolecular Architectures

The imidazole ring's ability to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes it an excellent building block for constructing complex supramolecular structures. mdpi.comresearchgate.net The this compound scaffold offers multiple sites for such interactions.

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as ligands to create MOFs. researchgate.net These crystalline materials have potential applications in gas storage, catalysis, and sensing. The specific functional groups on the imidazole ring can be tailored to control the structure and properties of the resulting MOF.

Supramolecular Complexes: Imidazole derivatives can form stable complexes with various metal ions (e.g., copper, zinc, ruthenium) and organic molecules. mdpi.comresearchgate.net These supramolecular assemblies can exhibit unique biological activities, sometimes surpassing that of the individual components. For example, copper-based imidazole supermolecules have shown promise as anticancer agents. mdpi.com

Self-Assembled Nanostructures: Researchers have demonstrated that certain triaryl imidazole derivatives can self-assemble into nanostructures like nanowires and nanorods. nih.govwordpress.com This self-assembly is driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govwordpress.com Such materials could have applications in organic electronics, as they have been shown to exhibit electrical switching behavior. nih.govwordpress.com

The this compound provides a versatile platform for creating functional supramolecular systems. The benzyl (B1604629) group can participate in π-stacking, the imidazole ring can coordinate with metals and form hydrogen bonds, and the bromo-substituent can be used as a handle for further functionalization to direct the assembly process.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-benzyl-4-bromo-1H-imidazole?

- Methodology : The synthesis typically involves alkylation of imidazole precursors under controlled conditions. For example, alkylation of 4-iodoimidazole with benzyl bromide can yield regioselective products. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (0–5°C to avoid side reactions), and reaction time (2–8 hours monitored via TLC) . Catalytic systems like Pd-based catalysts may enhance selectivity in bromination steps .

Q. How is the structure of this compound confirmed post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, distinct chemical shifts for the benzyl group (δ ~4.8–5.2 ppm for CH₂) and bromine-substituted imidazole ring (δ ~7.5–8.0 ppm) resolve positional isomers .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .

- Elemental Analysis : Matches calculated and observed C/H/N ratios to confirm purity .

Q. What purification techniques are recommended for imidazole-based compounds?

- Methods : Flash chromatography (silica gel, hexane/ethyl acetate gradients) is widely used for intermediates. For final products, recrystallization from ethanol or DMSO/water mixtures improves purity. TLC monitoring (Rf value tracking) ensures reaction progress .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole alkylation be addressed?

- Strategies :

- Catalytic Systems : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective bromine substitution at the 4-position of imidazole .

- Steric and Electronic Effects : Electron-withdrawing substituents on the benzyl group (e.g., nitro or halogen) direct alkylation to the less hindered nitrogen atom .

- Mechanistic Insights : DFT calculations predict transition-state energies to optimize regioselectivity, validated by NMR .

Q. How do computational methods predict the bioactivity of this compound derivatives?

- Tools :

- Molecular Docking (AutoDock/Vina) : Screens binding affinities to targets like EGFR or microbial enzymes. For example, derivatives with halogen substituents show enhanced hydrophobic interactions in kinase binding pockets .

- ADMET Prediction (SwissADME) : Evaluates pharmacokinetic properties (e.g., LogP for solubility) and toxicity risks (e.g., Ames test for mutagenicity) .

Q. How to resolve conflicting spectroscopic data in novel imidazole derivatives?

- Approach :

- Multi-Technique Correlation : Cross-validate NMR with IR (e.g., C-Br stretch at ~550 cm⁻¹) and X-ray crystallography. For ambiguous cases, isotopic labeling (e.g., ¹⁵N-imidazole) clarifies nitrogen connectivity .

- Dynamic NMR Studies : Detect rotational barriers in benzyl groups that may cause signal splitting .

Q. What structural modifications enhance the biological activity of this compound?

- SAR Insights :

- Substituent Effects : Adding electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-position increases antimicrobial potency by 2–4 fold .

- Hybrid Scaffolds : Conjugation with triazole or thiazole rings improves metabolic stability and target selectivity (e.g., anti-inflammatory activity via COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.